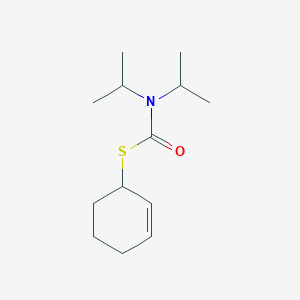
Carbamothioic acid, bis(1-methylethyl)-, S-2-cyclohexen-1-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamothioic acid, bis(1-methylethyl)-, S-2-cyclohexen-1-yl ester is a chemical compound with the molecular formula C13H23NOS . It is known for its unique structure, which includes a cyclohexene ring and a carbamothioic acid ester group. This compound is utilized in various industrial and scientific applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbamothioic acid, bis(1-methylethyl)-, S-2-cyclohexen-1-yl ester typically involves the esterification of carbamothioic acid with 2-cyclohexen-1-ol under controlled conditions. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor, and the reaction conditions are optimized for large-scale production. The product is then subjected to various purification steps, including filtration, distillation, and crystallization, to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamothioic acid, bis(1-methylethyl)-, S-2-cyclohexen-1-yl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Carbamothioic acid, bis(1-methylethyl)-, S-2-cyclohexen-1-yl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Carbamothioic acid, bis(1-methylethyl)-, S-2-cyclohexen-1-yl ester exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors in biological systems. The cyclohexene ring may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamothioic acid, bis(1-methylethyl)-, S-2-cyclohexen-1-yl ester: is similar to other carbamothioic acid esters, such as:
Uniqueness
What sets this compound apart is its unique combination of a cyclohexene ring and a carbamothioic acid ester group. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
51861-45-1 |
|---|---|
Molekularformel |
C13H23NOS |
Molekulargewicht |
241.39 g/mol |
IUPAC-Name |
S-cyclohex-2-en-1-yl N,N-di(propan-2-yl)carbamothioate |
InChI |
InChI=1S/C13H23NOS/c1-10(2)14(11(3)4)13(15)16-12-8-6-5-7-9-12/h6,8,10-12H,5,7,9H2,1-4H3 |
InChI-Schlüssel |
WCNYKZMJDYCYPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)SC1CCCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-[6-(5-Nitro-2-furyl)-S-triazine-2,4-diyl]bisacetamide](/img/structure/B14662679.png)
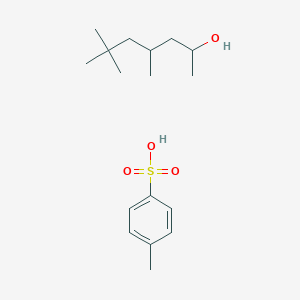

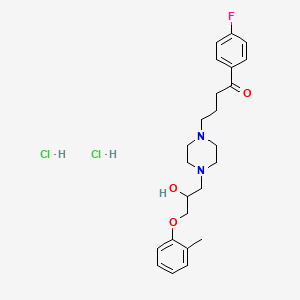
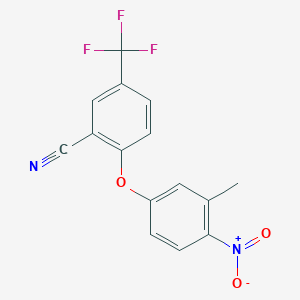
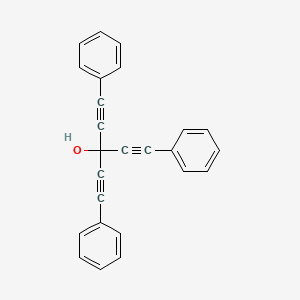
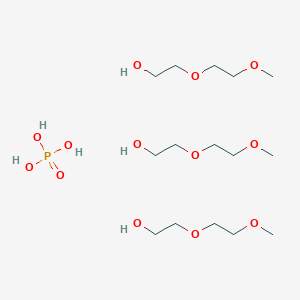
![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)
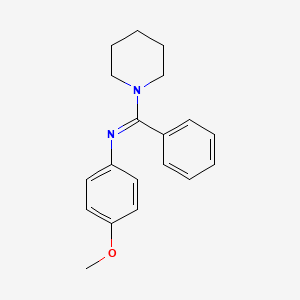
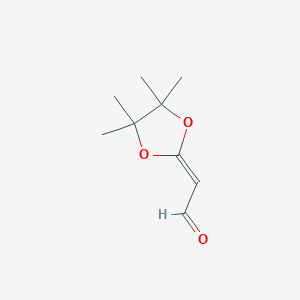
![7H-pyrrolo[3,4-g]quinoxaline](/img/structure/B14662750.png)


